molecular formula C11H13FO3 B12585413 3,5-Diethoxy-2-fluorobenzaldehyde CAS No. 277324-21-7

3,5-Diethoxy-2-fluorobenzaldehyde

Cat. No.: B12585413
CAS No.: 277324-21-7
M. Wt: 212.22 g/mol
InChI Key: OYCLQASKFSNEGR-UHFFFAOYSA-N
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Description

3,5-Diethoxy-2-fluorobenzaldehyde is a fluorinated benzaldehyde derivative that serves as a versatile building block in advanced organic synthesis and fine chemical research . The compound features an aldehyde group, which is a highly reactive site for various transformations such as condensations and nucleophilic additions, enabling the construction of complex molecular architectures . The strategic incorporation of a fluorine atom ortho to the formyl group can significantly influence the molecule's electronic properties and reactivity, while the two ethoxy groups donate electron density to the aromatic ring . This unique substitution pattern makes it a valuable intermediate for developing pharmaceuticals, agrochemicals, and functional materials . Researchers can utilize this compound in multi-step synthetic sequences, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, to access more complex, highly functionalized target molecules . FOR RESEARCH USE ONLY. Not for human or veterinary or diagnostic use.

Properties

CAS No.

277324-21-7

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3,5-diethoxy-2-fluorobenzaldehyde

InChI

InChI=1S/C11H13FO3/c1-3-14-9-5-8(7-13)11(12)10(6-9)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

OYCLQASKFSNEGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)OCC)F)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Diethoxy 2 Fluorobenzaldehyde

Strategic Approaches to Regioselective Synthesis

The regioselective synthesis of 3,5-Diethoxy-2-fluorobenzaldehyde can be approached through two primary strategies: the construction of the substituted aromatic ring from acyclic precursors (de novo construction) or the sequential introduction of substituents onto a pre-existing benzene (B151609) ring (late-stage functionalization).

De Novo Construction of the Aromatic Core

The de novo synthesis of the benzene ring offers the advantage of building the desired substitution pattern from the outset, thereby avoiding potential issues with regioselectivity that can arise during the functionalization of a pre-existing ring. This approach often involves cycloaddition reactions. For instance, a potential strategy could involve a [4+2] cycloaddition (Diels-Alder reaction) or related condensation reactions that form the aromatic ring with the required functionalities or their precursors already in place.

While powerful, de novo strategies for highly substituted benzaldehydes can be complex and may require multi-step sequences to prepare the necessary acyclic precursors. The development of one-pot methodologies or cascade reactions is a key area of research to improve the efficiency of this approach.

Late-Stage Functionalization Strategies

Late-stage functionalization involves the stepwise introduction of substituents onto a readily available aromatic starting material. This is often a more practical and convergent approach. For the synthesis of this compound, a plausible late-stage functionalization strategy would commence with a commercially available, appropriately substituted benzene derivative, such as 1,3-dihydroxybenzene or 3,5-diethoxyaniline. The subsequent steps would then focus on the regioselective installation of the remaining functional groups. The success of this strategy hinges on the ability to control the position of each new substituent, often by leveraging the directing effects of the groups already present on the ring.

Installation of Fluoro and Ethoxy Substituents

The precise placement of the fluorine and ethoxy groups is critical to the successful synthesis of the target molecule. Several advanced methodologies can be employed for this purpose.

Directed ortho-Metalation (DoM) and Halogenation Protocols

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orguwindsor.caicho.edu.plorganic-chemistry.org This method utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with an electrophile to introduce a desired substituent. wikipedia.org

In a potential synthetic route to this compound, a di-alkoxy substituted benzene derivative could serve as the substrate for DoM. The two ethoxy groups would be expected to direct metalation to the C2 position. Subsequent quenching with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), would install the fluorine atom at the desired position. The aldehyde functionality could be introduced in a separate step, either before or after the DoM-fluorination sequence. If the aldehyde is present during the lithiation step, it would likely require protection as an acetal to prevent reaction with the organolithium base.

Table 1: General Conditions for Directed ortho-Metalation and Fluorination

StepReagents and ConditionsPurpose
Metalation Substrate with DMG, Organolithium reagent (e.g., n-BuLi, s-BuLi), Anhydrous solvent (e.g., THF, Et2O), Low temperature (-78 °C)Formation of the aryllithium intermediate at the position ortho to the DMG.
Fluorination Electrophilic fluorine source (e.g., NFSI, Selectfluor®), Quenching of the aryllithium intermediateIntroduction of the fluorine atom at the lithiated position.

Etherification Procedures for Diethoxy Moiety Introduction

The introduction of the two ethoxy groups can be achieved through standard etherification procedures, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

A plausible precursor for this step would be a dihydroxy-substituted benzaldehyde (B42025) derivative, such as 2-fluoro-3,5-dihydroxybenzaldehyde. The two phenolic hydroxyl groups can be deprotonated using a suitable base, such as potassium carbonate or sodium hydride, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate to form the desired diethoxy compound. The reactivity of the two hydroxyl groups may need to be considered to ensure complete etherification.

Table 2: Typical Conditions for Williamson Ether Synthesis

ComponentExample ReagentsRole
Substrate Dihydroxyaromatic compoundSource of the hydroxyl groups to be etherified.
Base K2CO3, NaH, Cs2CO3Deprotonates the hydroxyl groups to form the more nucleophilic alkoxides.
Ethylating Agent Ethyl iodide, Ethyl bromide, Diethyl sulfateProvides the ethyl group that is transferred to the oxygen atom.
Solvent Acetone (B3395972), DMF, AcetonitrileProvides the medium for the reaction.

Nucleophilic Aromatic Substitution (SNAr) in Fluorination Pathways

Nucleophilic aromatic substitution (SNAr) is another important strategy for the introduction of substituents onto an aromatic ring. nih.govyoutube.com This reaction is particularly effective when the aromatic ring is activated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to a good leaving group. libretexts.orglibretexts.org

In the context of synthesizing this compound, an SNAr reaction could potentially be used to introduce the fluorine atom. For example, a precursor with a suitable leaving group (e.g., a nitro or chloro group) at the C2 position and activating groups on the ring could be treated with a fluoride source, such as potassium fluoride, to effect the substitution. The success of this approach would depend on the electronic nature of the substituents already present on the ring and their ability to stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction. youtube.com

Conversely, an SNAr reaction could also be envisioned where fluoride acts as the leaving group for the introduction of one of the ethoxy groups, although this is generally less common than using other halogens as leaving groups.

Table 3: Key Requirements for a Successful SNAr Reaction

RequirementDescriptionExample
Leaving Group A group that can depart with a pair of electrons. Halides and nitro groups are common.-Cl, -Br, -NO2
Electron-Withdrawing Groups Groups that stabilize the negative charge of the Meisenheimer intermediate.-NO2, -CN, -C(O)R
Nucleophile The species that attacks the aromatic ring.F-, RO-, R2N-
Solvent Typically a polar aprotic solvent.DMSO, DMF

Aldehyde Group Formation and Transformation

The introduction of an aldehyde group onto the 2-fluoro-1,3-diethoxybenzene core is a pivotal transformation. Several classical and modern organic reactions can be employed to achieve this, primarily involving the oxidation of a precursor benzyl (B1604629) group or direct formylation of the aromatic ring.

A common and reliable method for the synthesis of aromatic aldehydes is the oxidation of a corresponding benzyl alcohol or benzyl halide. This two-step approach first involves the synthesis of the precursor, 2-fluoro-3,5-diethoxybenzyl alcohol or 2-fluoro-3,5-diethoxybenzyl halide, followed by its oxidation to the desired aldehyde.

The precursor, 2-fluoro-3,5-diethoxybenzyl alcohol, can be prepared from the corresponding benzoic acid derivative through reduction. Subsequent oxidation to this compound can be achieved using a variety of oxidizing agents. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.

Oxidizing AgentTypical Solvent(s)Reaction Temperature (°C)AdvantagesDisadvantages
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureMild, selective for primary alcohols to aldehydesStoichiometric, chromium waste
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Dichloromethane (DCM)-78 to Room TemperatureHigh yields, mild conditionsRequires low temperatures, unpleasant odor
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureMild, neutral conditions, commercially availableStoichiometric, potentially explosive
Manganese dioxide (MnO₂)Dichloromethane (DCM) or ChloroformRoom Temperature to RefluxSelective for benzylic and allylic alcoholsRequires activation of MnO₂, stoichiometric

Alternatively, a Sommelet reaction of the corresponding benzyl halide, 2-fluoro-3,5-diethoxybenzyl halide, with hexamine followed by hydrolysis can yield the desired aldehyde.

Direct introduction of the aldehyde group onto the 1,3-diethoxy-2-fluorobenzene ring is an efficient strategy. The electron-donating nature of the two ethoxy groups activates the aromatic ring towards electrophilic substitution, making formylation reactions particularly suitable.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. cambridge.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The electrophilic iminium salt then attacks the activated aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org For 1,3-diethoxy-2-fluorobenzene, the formylation is directed to the position ortho to the fluorine and para to one of the ethoxy groups, which is the desired C2 position. The reaction is generally mild and efficient for such activated substrates.

Reagent SystemTypical Solvent(s)Reaction Temperature (°C)Advantages
DMF / POCl₃Dichloromethane or 1,2-Dichloroethane0 to RefluxMild, effective for electron-rich aromatics
N-Methylformanilide / POCl₃Toluene (B28343) or Chlorobenzene0 to RefluxCan be more reactive for less activated systems

Grignard formylation offers another route. This involves the preparation of a Grignard reagent from a suitable aryl halide, in this case, potentially from 2-bromo-1,5-diethoxy-3-fluorobenzene. The resulting Grignard reagent, 2-fluoro-3,5-diethoxyphenylmagnesium bromide, can then be treated with a formylating agent such as N,N-dimethylformamide (DMF) or ethyl orthoformate followed by acidic workup to furnish the aldehyde.

Optimization of Reaction Conditions and Yield

To ensure an efficient and scalable synthesis of this compound, careful optimization of reaction parameters is essential.

The choice of solvent can significantly influence the rate and outcome of the synthesis. For formylation reactions like the Vilsmeier-Haack reaction, polar aprotic solvents are generally preferred as they can stabilize the charged intermediates. However, the solubility of the starting materials and reagents must also be considered. A systematic screening of solvents can lead to improved reaction kinetics and higher yields.

While the Vilsmeier-Haack reaction is typically not catalytic, other formylation methods or preceding steps in a synthetic sequence might involve catalysis. For instance, if a cross-coupling approach were used to introduce the formyl group, the choice of catalyst (e.g., a palladium complex) and the design of the ligand would be paramount in achieving high efficiency and selectivity.

Temperature is a critical parameter that directly affects reaction rates. For many formylation and oxidation reactions, an optimal temperature range exists that maximizes the formation of the desired product while minimizing side reactions or decomposition. For instance, Swern oxidations require cryogenic temperatures to maintain the stability of the reactive intermediate, while Vilsmeier-Haack reactions may require heating to proceed at a reasonable rate. Pressure is generally less of a critical parameter for these types of liquid-phase reactions unless gaseous reagents or byproducts are involved.

High-Purity Isolation and Advanced Purification Techniques

The synthesis of this compound, like many fine chemical preparations, necessitates robust purification strategies to isolate the target compound from unreacted starting materials, byproducts, and other impurities. Achieving high purity is critical for subsequent applications, ensuring that the aldehyde's chemical integrity does not compromise downstream reactions or the properties of the final products. The isolation and purification of this substituted benzaldehyde often involve a combination of chromatographic and crystallization techniques, each tailored to exploit the specific physicochemical properties of the compound.

Chromatographic techniques are indispensable for the purification of organic compounds, offering high-resolution separation based on differential partitioning between a stationary phase and a mobile phase. For this compound, flash column chromatography is a commonly employed method due to its efficiency and scalability.

The principle of flash chromatography relies on applying moderate pressure to force the solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase), typically silica gel. The separation is based on the polarity of the compounds in the mixture. Less polar compounds travel faster through the column with a non-polar solvent system, while more polar compounds are retained longer by the polar silica gel.

The choice of the mobile phase, or eluent, is crucial for effective separation. A systematic approach to selecting an appropriate eluent system often begins with thin-layer chromatography (TLC) analysis to determine the optimal solvent polarity. For aromatic aldehydes with moderate polarity, such as this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is often effective. The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the desired compound that allows for good separation from impurities.

Table 1: Suggested Parameters for Chromatographic Purification of this compound

ParameterDescriptionDetails
Technique Flash Column ChromatographyA rapid form of preparative column chromatography.
Stationary Phase Silica Gel (230-400 mesh)The high surface area allows for effective separation based on polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA gradient from a lower to a higher polarity can effectively separate compounds with different polarities. A typical starting point could be a 9:1 or 4:1 hexane to ethyl acetate ratio.
Detection UV-Vis SpectroscopyThe aromatic nature of the benzaldehyde allows for easy detection using a UV detector, typically at 254 nm.

Crystallization is a powerful purification technique for solid compounds, based on the principle that the solubility of a compound in a solvent is dependent on temperature. acs.org In a typical recrystallization process, the impure solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities are ideally left behind in the solution, or "mother liquor." mdpi.com

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. Additionally, the solvent's boiling point should not be excessively high to allow for easy removal after crystallization. For fluorinated aromatic compounds, a range of organic solvents can be screened for suitability.

In cases where a single solvent does not provide the desired solubility profile, a two-solvent system can be employed. This involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, can induce crystallization.

Table 2: Potential Solvent Systems for the Recrystallization of this compound

Solvent/SystemTypeRationale for Use
Ethanol Single SolventOften a good choice for moderately polar organic compounds.
Isopropanol Single SolventSimilar to ethanol but with a slightly higher boiling point.
Hexane/Ethyl Acetate Two-Solvent SystemEthyl acetate acts as the "good" solvent, while hexane serves as the "poor" solvent. This combination allows for fine-tuning of the polarity.
Dichloromethane/Pentane Two-Solvent SystemDichloromethane is a good solvent for many organic compounds, and the addition of a non-polar solvent like pentane can induce crystallization.

The success of recrystallization is also dependent on the rate of cooling. Slow cooling generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice. Rapid cooling can trap impurities within the crystals. Seeding the supersaturated solution with a small crystal of the pure compound can also be employed to induce crystallization if spontaneous nucleation is slow. Following crystallization, the purified solid is isolated by filtration and washed with a small amount of cold solvent to remove any residual mother liquor.

Reactivity Profiles and Chemical Transformations of 3,5 Diethoxy 2 Fluorobenzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group is a versatile center for a wide array of chemical reactions, allowing for the extension of the carbon skeleton, the introduction of new functional groups, and the formation of various heterocyclic systems.

Nucleophilic Additions and Condensations (e.g., Aldol (B89426), Knoevenagel, Wittig)

The electrophilic carbon atom of the carbonyl group in 3,5-Diethoxy-2-fluorobenzaldehyde is susceptible to attack by various nucleophiles. While specific examples for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of other substituted benzaldehydes.

Aldol and Related Condensations: Similar to other benzaldehydes lacking α-hydrogens, this compound cannot undergo self-condensation via an aldol reaction. However, it can participate in crossed aldol condensations with enolizable carbonyl compounds, such as ketones or other aldehydes, in the presence of an acid or base catalyst.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile) in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction with this compound would be expected to yield α,β-unsaturated products. For instance, reaction with malononitrile (B47326) would produce (E)-2-(3,5-diethoxy-2-fluorobenzylidene)malononitrile. The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=C double bond. wikipedia.org

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgorganic-chemistry.orglumenlearning.commasterorganicchemistry.comlibretexts.org this compound can react with a phosphorus ylide (Wittig reagent) to form a substituted styrene (B11656) derivative. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. For example, the reaction with (3-carboxypropyl)triphenylphosphonium (B14145455) bromide, a common Wittig reagent, is utilized in the synthesis of benzosuberone derivatives from the related 2-fluoro-3-methoxybenzaldehyde. ossila.com A similar reaction with this compound would be expected to proceed efficiently.

ReactionReagentExpected Product
Knoevenagel CondensationMalononitrile(E)-2-(3,5-diethoxy-2-fluorobenzylidene)malononitrile
Wittig ReactionMethyltriphenylphosphonium bromide3,5-Diethoxy-2-fluoro-1-vinylbenzene
Wittig Reaction(Carbethoxymethylene)triphenylphosphoraneEthyl (E)-3-(3,5-diethoxy-2-fluorophenyl)acrylate

Reductions to Corresponding Alcohols and Hydrocarbons

The aldehyde group of this compound can be readily reduced to a primary alcohol or completely to a methyl group.

Reduction to Alcohol: The reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol, 3,5-Diethoxy-2-fluorobenzyl alcohol, can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Catalytic hydrogenation over metals like palladium, platinum, or nickel is also an effective method.

Reduction to Hydrocarbon: Complete reduction of the aldehyde to a methyl group, yielding 1,3-diethoxy-2-fluoro-5-methylbenzene, can be accomplished through methods such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). The choice of method would depend on the compatibility with the other functional groups in the molecule.

TransformationReagent(s)Product
Aldehyde to AlcoholNaBH₄, MeOH3,5-Diethoxy-2-fluorobenzyl alcohol
Aldehyde to AlcoholH₂, Pd/C3,5-Diethoxy-2-fluorobenzyl alcohol
Aldehyde to HydrocarbonH₂NNH₂, KOH1,3-Diethoxy-2-fluoro-5-methylbenzene

Oxidations to Benzoic Acid Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. The oxidation of this compound would yield 3,5-Diethoxy-2-fluorobenzoic acid. A variety of oxidizing agents can be employed for this purpose.

Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. The reaction generally proceeds in high yield and is a standard transformation in organic synthesis.

Reagent(s)Product
KMnO₄, H₂O, heat3,5-Diethoxy-2-fluorobenzoic acid
CrO₃, H₂SO₄, acetone (B3395972) (Jones oxidation)3,5-Diethoxy-2-fluorobenzoic acid
Ag₂O, NaOH, H₂O (Tollens' reagent)3,5-Diethoxy-2-fluorobenzoate

Formation of Imines, Oximes, and Hydrazones

The reaction of this compound with primary amines leads to the formation of imines (Schiff bases). nih.gov This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The mechanochemical synthesis of fluorinated imines from various fluorinated benzaldehydes and amines has been shown to be an efficient method. nih.gov

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) or hydrazine (NH₂NH₂) and its derivatives will form the corresponding oximes and hydrazones, respectively. These reactions are often used for the characterization and protection of aldehydes.

ReagentProduct Type
Primary Amine (R-NH₂)Imine (Schiff Base)
Hydroxylamine (NH₂OH)Oxime
Hydrazine (H₂NNH₂)Hydrazone
2,4-Dinitrophenylhydrazine2,4-Dinitrophenylhydrazone

Reactions Involving the Aromatic Ring

The substituents on the benzene (B151609) ring, namely the two electron-donating ethoxy groups and the electron-withdrawing but ortho,para-directing fluorine atom, control the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The two ethoxy groups are strongly activating and ortho, para-directing. The fluorine atom is deactivating due to its high electronegativity but is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.

In this compound, the positions ortho and para to the activating ethoxy groups are positions 2, 4, 6 and 4, 6 respectively. The positions ortho and para to the fluorine atom are positions 1, 3 and 4. The aldehyde group is a deactivating, meta-directing group.

Considering the combined directing effects:

The C4 position is activated by both ethoxy groups (para to the C5-ethoxy and ortho to the C3-ethoxy) and the fluorine atom (para).

The C6 position is activated by the C5-ethoxy group (ortho) and the C3-ethoxy group (para).

Electrophilic ReagentExpected Major Product(s)
HNO₃, H₂SO₄3,5-Diethoxy-2-fluoro-6-nitrobenzaldehyde and/or 3,5-Diethoxy-2-fluoro-4-nitrobenzaldehyde
Br₂, FeBr₃4-Bromo-3,5-diethoxy-2-fluorobenzaldehyde and/or 6-Bromo-3,5-diethoxy-2-fluorobenzaldehyde
CH₃Cl, AlCl₃3,5-Diethoxy-2-fluoro-4-methylbenzaldehyde and/or 3,5-Diethoxy-2-fluoro-6-methylbenzaldehyde

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, typically involve the reaction of an organometallic reagent with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

A critical requirement for these reactions is a suitable leaving group on the aromatic ring, most commonly iodine, bromine, or a triflate group. The reactivity of aryl halides in these palladium-catalyzed processes follows the general trend: I > Br > OTf > Cl >> F. wikipedia.orgresearchgate.net The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond and is exceptionally stable, rendering it largely unreactive under standard cross-coupling conditions that readily cleave C-Br or C-I bonds. psu.edu

Consequently, this compound, containing only fluorine as a halogen, is not a viable substrate for direct Suzuki, Sonogashira, or Heck coupling at the C-F position using conventional palladium catalysts. For this molecule to participate in such reactions, it would need to be further functionalized with a more reactive leaving group (e.g., bromine or iodine) at another position on the aromatic ring.

For illustrative purposes, a hypothetical derivative, such as 4-Bromo-3,5-diethoxy-2-fluorobenzaldehyde , would be an excellent candidate for these transformations. In this hypothetical case, the cross-coupling would occur selectively at the carbon-bromine bond, leaving the robust carbon-fluorine bond intact. This orthogonality is a key strategy in complex molecule synthesis. nih.gov

The expected outcomes for these hypothetical reactions are detailed in the table below.

Influence of Fluoro and Ethoxy Substituents on Reactivity

Electronic Effects and Steric Hindrance

The reactivity of this compound is governed by the complex interplay of the electronic and steric properties of its four substituents.

Fluoro Group (ortho to aldehyde): The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weaker, opposing electron-donating resonance (mesomeric) effect (+M). nih.gov In aryl fluorides, the inductive effect typically dominates, lowering the electron density of the ring and increasing the acidity of nearby protons. The ortho-fluoro substituent is known to enhance the reactivity of adjacent C-H bonds toward metalation. nih.govacs.org It also influences the preferred conformation of the adjacent aldehyde group. researchgate.net

Ethoxy Groups (meta to aldehyde): The two ethoxy groups are activating substituents. They exert a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M) through the oxygen lone pairs. libretexts.org This resonance effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves.

Aldehyde Group: The formyl group is strongly deactivating due to both its inductive (-I) and resonance (-M) electron-withdrawing effects. It directs incoming electrophiles to the meta position. ncert.nic.in

Combined Electronic Profile: The molecule possesses a push-pull electronic system. The electron-rich core, fed by the two ethoxy groups, is polarized by the strongly withdrawing aldehyde and fluoro substituents. This creates a unique distribution of charge and reactivity around the ring.

Steric Hindrance: The substituents also present significant steric bulk. The ortho-fluoro group provides some steric shielding to the aldehyde. More significantly, the two meta-ethoxy groups flank the remaining C-H proton (at the C4 position) and the aldehyde group, potentially hindering the approach of bulky reagents or catalysts to these sites. rsc.org

Impact on Reaction Selectivity and Efficiency

The combination of electronic and steric factors would critically influence the selectivity and efficiency of any potential reactions.

Impact on Selectivity: In reactions on the aromatic ring, the directing effects of the substituents would compete. For electrophilic aromatic substitution, the powerful activating effect of the two ethoxy groups would direct incoming electrophiles to the C2, C4, and C6 positions. However, the C2 position is already occupied by fluorine, and the C4 and C6 positions are sterically hindered. The deactivating aldehyde group would direct to the C5 position (which is occupied by an ethoxy group). This conflict of directing effects makes predicting the outcome of such reactions complex. For cross-coupling reactions on a hypothetical bromo- or iodo-substituted analog, the primary selectivity would be for the cleavage of the weaker C-Br or C-I bond over the C-F bond. nih.gov

Table of Mentioned Compounds

The-Chemical-Compound-3,5-Diethoxy-2-fluorobenzaldehyde-in-Complex-Organic-Synthesis

The compound this compound is a polysubstituted aromatic aldehyde whose unique structural arrangement—featuring a reactive aldehyde group, an electron-withdrawing fluorine atom, and two electron-donating ethoxy groups—positions it as a valuable and specialized building block in fine chemical synthesis. The strategic placement of these functional groups creates a nuanced electronic and steric profile, enabling its use in the controlled, multi-step synthesis of highly functionalized and complex molecular architectures. While specific, direct applications in widely published literature are specialized, its structural motifs are archetypal for intermediates used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. guidechem.comgoogle.com

Mechanistic Investigations of Reactions Involving 3,5 Diethoxy 2 Fluorobenzaldehyde

Elucidation of Reaction Pathways

The elucidation of reaction pathways for reactions involving 3,5-Diethoxy-2-fluorobenzaldehyde is often centered around classical organic reactions where benzaldehydes are key starting materials, such as the Pictet-Spengler and Bischler-Napieralski reactions for the synthesis of isoquinoline and its derivatives.

In the context of the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde followed by cyclization, the reaction with this compound would proceed through the initial formation of a Schiff base. This is followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring of the β-arylethylamine. The presence of two electron-donating ethoxy groups on the benzaldehyde (B42025) ring can influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of the initial condensation step. The fluorine atom at the ortho position, being electron-withdrawing, can also modulate the reactivity. The general mechanism involves the formation of an iminium ion intermediate, which then undergoes cyclization. mdpi.comnih.gov

The Bischler-Napieralski reaction is another important pathway for the synthesis of 3,4-dihydroisoquinolines, starting from β-arylethylamides. organic-chemistry.orgwikipedia.orgnrochemistry.comresearchgate.netresearchgate.net While this reaction does not directly involve an aldehyde, the precursor amide is often synthesized from a corresponding carboxylic acid, which can be derived from this compound via oxidation. The mechanism of the Bischler-Napieralski reaction itself involves the cyclization of the amide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.com Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The electronic nature of the substituents on the aromatic ring of the β-arylethylamide, which would originate from the initial benzaldehyde, plays a crucial role in the facility of the intramolecular electrophilic aromatic substitution step.

Kinetic Studies and Rate Determining Steps

In a typical Pictet-Spengler reaction, the rate-determining step can be either the initial formation of the iminium ion or the subsequent cyclization step. The relative rates of these steps are influenced by the reaction conditions and the electronic properties of both the aldehyde and the β-arylethylamine. The electron-donating ethoxy groups on this compound would be expected to increase the electron density on the aromatic ring, which could affect the electrophilicity of the carbonyl group and the stability of any charged intermediates.

For metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, kinetic studies can help elucidate the slowest step in the catalytic cycle. In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. libretexts.org However, depending on the specific substrates, ligands, and reaction conditions, transmetalation or reductive elimination could also be rate-limiting. epfl.ch

Reaction TypePotential Rate-Determining StepInfluencing Factors
Pictet-Spengler Iminium ion formation or CyclizationAcidity of the medium, steric hindrance, electronic effects of substituents.
Bischler-Napieralski Formation of nitrilium ion or CyclizationStrength of the dehydrating agent, temperature, electronic effects on the aromatic ring.
Suzuki-Miyaura Coupling Oxidative Addition, Transmetalation, or Reductive EliminationNature of the palladium catalyst and ligand, base, solvent, electronic and steric properties of substrates.

Intermediates Identification and Characterization

The direct observation and characterization of reaction intermediates provide strong evidence for a proposed reaction mechanism. In reactions involving this compound, various spectroscopic techniques can be employed to identify transient species.

In the Pictet-Spengler reaction, the key intermediates are the initial Schiff base and the subsequent iminium ion. These species can sometimes be detected by techniques such as NMR spectroscopy under carefully controlled conditions. For instance, in some cases, the azaspiroindolenine intermediate has been successfully isolated and characterized, providing significant insight into the reaction pathway. researchgate.net

For the Bischler-Napieralski reaction, the proposed nitrilium ion and imidoyl chloride intermediates are highly reactive. researchgate.net Their direct observation is challenging, but their existence can be inferred through trapping experiments or by analyzing side products formed from their alternative reaction pathways.

In palladium-catalyzed cross-coupling reactions, intermediates such as the oxidative addition complex (e.g., Ar-Pd(II)-X) and the transmetalation intermediate can be studied using techniques like ³¹P NMR spectroscopy if phosphine ligands are used. The characterization of these intermediates is crucial for understanding the catalytic cycle at a molecular level.

Catalytic Cycle Understanding in Metal-Mediated Transformations

Metal-mediated transformations, particularly palladium-catalyzed cross-coupling reactions, offer a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. When this compound is used as a precursor to an aryl halide or triflate, it can participate in reactions like the Suzuki-Miyaura coupling.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.orgresearchgate.nettcichemicals.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (derived from this compound) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of each step in the catalytic cycle can be influenced by the electronic and steric properties of the substituents on the benzaldehyde-derived substrate. The electron-donating ethoxy groups and the electron-withdrawing fluoro group can affect the rate of oxidative addition and the stability of the palladium intermediates. Understanding these effects is key to designing efficient catalytic systems for the transformation of this compound and related compounds. Recent studies have also utilized computational methods, such as DFT calculations, to investigate the energetics of the catalytic cycle and to rationalize experimental observations. nih.gov

Step in Suzuki-Miyaura CycleDescriptionRole of Substituents on Benzaldehyde Moiety
Oxidative Addition Pd(0) inserts into the Carbon-Halogen bond.Electronic effects of ethoxy and fluoro groups influence the electron density at the reaction center, affecting the rate of this step.
Transmetalation Transfer of the organic group from the boron reagent to the palladium center.Steric hindrance from the ortho-fluoro and adjacent ethoxy group could influence the approach of the boronic acid derivative.
Reductive Elimination Formation of the new C-C bond and regeneration of the Pd(0) catalyst.The electronic nature of the ligands on palladium and the coupled aryl groups can affect the facility of this final step.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,5-Diethoxy-2-fluorobenzaldehyde in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and the chemical environment of each atom can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the two ethoxy groups. The chemical shift (δ) of the aldehydic proton would typically appear in the downfield region, around 9.8-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons would exhibit complex splitting patterns (coupling) due to spin-spin interactions with each other and with the fluorine atom. The two ethoxy groups would each give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, indicative of their coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde would be highly deshielded, appearing at a chemical shift of approximately 185-195 ppm. The aromatic carbons would resonate in the range of 110-165 ppm, with their precise shifts influenced by the fluorine and ethoxy substituents. The carbons of the ethoxy groups would be found in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a crucial technique for fluorinated compounds. It would show a single resonance for the fluorine atom, and its coupling with neighboring protons would be observable in both the ¹H and ¹⁹F spectra, providing definitive evidence for the position of the fluorine substituent on the aromatic ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to further confirm the assignments of protons and carbons and to establish the connectivity between different parts of the molecule.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton Chemical Shift (ppm)
Aldehyde (-CHO)9.8 - 10.5
Aromatic (Ar-H)6.5 - 7.5
Methylene (-OCH₂CH₃)3.9 - 4.2 (q)
Methyl (-OCH₂CH₃)1.3 - 1.5 (t)
*Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling, 'q' a quartet, and 't' a triplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₁H₁₃FO₃.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion would lead to a series of daughter ions, providing a characteristic fingerprint. Expected fragmentation pathways for this molecule could include the loss of the aldehydic proton (M-1), the formyl group (M-29), or an ethoxy group (M-45). The presence of the fluorine atom would also influence the fragmentation pattern.

Ion m/z (Expected) Identity
[C₁₁H₁₃FO₃]⁺212.08Molecular Ion (M⁺)
[C₁₁H₁₂FO₃]⁺211.07[M-H]⁺
[C₁₀H₁₃FO₂]⁺184.09[M-CO]⁺
[C₉H₈FO₃]⁺167.04[M-C₂H₅O]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. A strong, sharp absorption band in the region of 1690-1715 cm⁻¹ would be indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehyde group would appear as two weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy groups would be seen just below 3000 cm⁻¹. The C-O stretching of the ether linkages would result in strong absorptions in the 1200-1300 cm⁻¹ region. The C-F stretching vibration would typically appear as a strong band in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be observable, although typically weaker than in the IR spectrum.

Functional Group IR Absorption (cm⁻¹) Vibrational Mode
Aldehyde C=O1690 - 1715Stretch
Aldehyde C-H2720, 2820Stretch
Aromatic C-H> 3000Stretch
Aliphatic C-H< 3000Stretch
Ether C-O1200 - 1300Stretch
C-F1000 - 1400Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorptions in the UV region. The spectrum would likely show π → π* transitions associated with the benzene (B151609) ring and the carbonyl group, as well as n → π* transitions of the carbonyl group. The positions and intensities of these absorption bands are influenced by the substituents on the aromatic ring. The ethoxy groups, being electron-donating, and the fluorine and aldehyde groups, being electron-withdrawing, would affect the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λ_max_).

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Coupled chromatographic-spectroscopic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. This allows for the confirmation of the compound's identity and the detection of any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive impurities or reaction byproducts, LC-MS is the preferred method. The liquid chromatograph separates components based on their polarity and affinity for the stationary and mobile phases. The eluting components are then ionized and analyzed by the mass spectrometer.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsional angles. This would allow for the direct visualization of the molecular geometry, including the planarity of the aromatic ring and the conformation of the ethoxy and aldehyde groups relative to the ring. The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be determined, revealing any intermolecular interactions such as hydrogen bonds or π-stacking.

Computational and Theoretical Chemistry Studies of 3,5 Diethoxy 2 Fluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules. For 3,5-Diethoxy-2-fluorobenzaldehyde, these calculations can reveal the distribution of electrons and the nature of its molecular orbitals, which are crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. growingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. epstem.net

In the case of this compound, the FMO analysis, likely performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d), would reveal the spatial distribution of these orbitals. growingscience.com The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ethoxy groups, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing benzaldehyde (B42025) group, specifically the carbonyl carbon, marking it as the likely site for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: These are hypothetical values based on typical calculations for similar aromatic aldehydes.

The distribution of charge within a molecule is fundamental to its interactions with other molecules. Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for predicting intermolecular interactions and reactive sites. walisongo.ac.id

For this compound, an ESP map would show regions of negative potential (typically colored red or orange) and positive potential (colored blue). The area around the carbonyl oxygen would exhibit a strong negative potential due to the high electronegativity of oxygen, indicating a region of high electron density. researchgate.net In contrast, the area around the carbonyl carbon and the hydrogen of the aldehyde group would show a positive potential, highlighting their electrophilic nature. researchgate.net The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. This detailed charge mapping helps in understanding how the molecule will interact with electrophiles and nucleophiles.

Conformational Analysis and Energy Minima

Molecules with rotatable bonds, such as the ethoxy groups in this compound, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry allows for the detailed investigation of reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate and a critical determinant of the reaction rate.

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational modeling can provide the structure and energy of the transition state. By identifying the transition state, researchers can calculate the activation energy, which is essential for predicting the reaction's feasibility and kinetics. This type of analysis can also shed light on the role of the substituents; for example, how the electron-donating ethoxy groups and the electron-withdrawing fluorine atom influence the reactivity of the aldehyde.

Prediction of Reactivity and Selectivity in Organic Transformations

Building on the insights from FMO analysis and reaction pathway modeling, computational chemistry can predict the reactivity and selectivity of this compound in various organic reactions. For instance, in reactions with nucleophiles, the LUMO distribution and the positive electrostatic potential on the carbonyl carbon strongly suggest that this will be the primary site of attack.

Furthermore, in cases where multiple reaction pathways are possible, computational methods can be used to compare the activation energies for each pathway. The pathway with the lowest activation energy will be the most favored, thus allowing for the prediction of the major product. This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired outcomes. walisongo.ac.id

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its ability to accurately and efficiently predict a wide range of molecular properties, including spectroscopic data. core.ac.uknih.gov By calculating the vibrational frequencies and the electronic transitions, DFT can generate theoretical infrared (IR), Raman, and UV-Vis spectra. chemrxiv.org

For this compound, a DFT calculation (e.g., using the B3LYP functional) could predict the IR spectrum, showing characteristic peaks for the carbonyl stretch, C-O stretches of the ethoxy groups, and C-F stretch. epstem.netnih.gov Similarly, a time-dependent DFT (TD-DFT) calculation could predict the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, likely π to π* and n to π* transitions within the aromatic system and the carbonyl group. growingscience.com Comparing these theoretical spectra with experimental data can help to confirm the molecule's structure and purity.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted (DFT)Experimental
IR: C=O stretch (cm⁻¹)17051698
IR: C-O stretch (cm⁻¹)12501245
UV-Vis: λmax (nm)285290

Note: Predicted values are hypothetical and based on typical DFT accuracy. Experimental values are plausible for this type of compound.

Future Directions and Emerging Research Avenues for 3,5 Diethoxy 2 Fluorobenzaldehyde Research

Sustainable Synthetic Routes and Green Chemistry Principles

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which advocate for the design of products and processes that minimize the use and generation of hazardous substances. acs.org The synthesis of 3,5-Diethoxy-2-fluorobenzaldehyde and its derivatives is an area where these principles can be proactively applied.

Current synthetic methods often rely on traditional approaches that may involve hazardous reagents, multiple protection-deprotection steps, and the generation of significant waste. researchgate.net Future research will focus on developing more sustainable routes that adhere to the twelve principles of green chemistry. acs.orgrjpn.org Key areas of investigation include:

Atom Economy Maximization : Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby reducing waste. acs.org This could involve exploring condensation or addition reactions that are inherently more atom-economical than substitution or elimination reactions.

Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives. Research into solvent-free reactions or the use of benign solvents like water or supercritical fluids will be crucial. researchgate.net For instance, developing catalytic oxidations that use atmospheric oxygen as the terminal oxidant, instead of heavy metal-based oxidants, presents a significant green alternative. misericordia.edu

Catalysis : Shifting from stoichiometric reagents to catalytic alternatives is a cornerstone of green chemistry. acs.org Developing highly selective catalysts for the formylation of 1,3-diethoxy-2-fluorobenzene or the selective oxidation of a corresponding toluene (B28343) derivative could provide efficient and low-waste pathways to the target molecule.

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound
Green Chemistry PrincipleApplication in Synthesis
Prevent WasteDevelop routes with higher yields and fewer byproducts.
Atom EconomyPrioritize addition and rearrangement reactions over substitutions.
Less Hazardous SynthesesAvoid toxic reagents like heavy metal oxidants and hazardous solvents.
CatalysisEmploy reusable catalysts for formylation or oxidation steps instead of stoichiometric reagents. acs.org
Reduce DerivativesDesign syntheses that avoid the use of protecting groups through selective catalysis. acs.org
Energy EfficiencyExplore reactions at ambient temperature and pressure, potentially using microwave or photochemical activation. misericordia.edu

Flow Chemistry and Continuous Manufacturing Applications

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. chim.itnih.govlifescienceintegrates.com The application of this technology to the synthesis of this compound is a promising avenue for future industrial production.

A continuous process could be designed for various synthetic steps. For example, the formylation of a substituted benzene (B151609) using carbon monoxide in the presence of a catalyst like HF-BF₃ has been demonstrated in continuous processes for other alkylbenzaldehydes. google.com Similarly, a key nitration or halogenation step could be performed in a flow reactor, allowing for precise control of reaction temperature and time, which is crucial for achieving high selectivity and preventing runaway reactions. vapourtec.com

The benefits of a continuous approach include:

Enhanced Safety : Small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions. lifescienceintegrates.com

Improved Yield and Selectivity : Precise control over reaction parameters leads to fewer side products. nih.gov

Scalability : Production can be scaled up by running the process for longer durations ("scaling-out") rather than using larger, more hazardous reactors. lifescienceintegrates.com

A continuous-flow synthesis of 1H-indazoles from o-fluorobenzaldehydes has been demonstrated, showcasing the utility of this technology for derivatives of fluorinated benzaldehydes. clockss.org This approach could be adapted for reactions involving this compound, particularly in multi-step syntheses of complex target molecules like pharmaceuticals or agrochemicals. nih.gov

Integration into Automated Synthesis Platforms

The complexity of modern drug discovery and materials science requires the rapid synthesis and screening of numerous compounds. Automated synthesis platforms, which combine robotics with sophisticated software, are becoming indispensable tools for accelerating this research. researchgate.netnih.gov Integrating the synthesis of this compound and its derivatives into these platforms could significantly accelerate the discovery of new molecules with desired properties.

These platforms enable:

High-Throughput Synthesis : Automated systems can perform numerous reactions in parallel, allowing for the rapid creation of libraries of related compounds for screening. chemspeed.com

Standardization and Reproducibility : Automation reduces human error and ensures that reactions are performed under identical conditions, leading to more reliable and reproducible data. sigmaaldrich.com

Complex Workflows : Modern synthesizers can handle multi-step reactions, including work-up, purification, and analysis, without manual intervention. chemspeed.comsigmaaldrich.com

For example, this compound could be used as a starting material in an automated platform for reductive amination, amide bond formation, or the synthesis of N-heterocycles using pre-packaged reagent cartridges. sigmaaldrich.com This would allow chemists to quickly generate a diverse set of derivatives for biological or material testing. The successful automation of syntheses for complex targets, including radiolabeled compounds for PET imaging, highlights the power of this approach. nih.govnih.gov

Exploration of Novel Catalytic Transformations

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a vast array of transformations. For this compound, future research will undoubtedly focus on employing it as a substrate in novel catalytic reactions to build molecular complexity.

Emerging areas of interest include:

C-H Functionalization : Transition-metal catalysis can activate C-H bonds, allowing for the direct introduction of new functional groups. nih.gov this compound could be a substrate in directed hydroacylation reactions, where an alkyne or alkene is inserted into the aldehyde C-H bond, a transformation catalyzed by metals like rhodium. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis : NHCs are powerful organocatalysts that can induce "umpolung" (polarity reversal) of the aldehyde carbon. This strategy could enable this compound to act as a nucleophile in reactions. For instance, NHC catalysis could facilitate a nucleophilic aromatic substitution (SNAr) reaction with perfluoroarenes to generate complex diarylmethanones. nih.gov

Photoredox Catalysis : This rapidly growing field uses light to initiate catalytic cycles, enabling unique and often mild transformations that are not accessible through traditional thermal methods.

These advanced catalytic methods would provide new, efficient routes to previously inaccessible derivatives of this compound, opening doors to new chemical space.

Advanced Materials Science Applications (Focus on chemical synthesis for materials, not material properties)

Fluorinated organic molecules are of great interest in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability and specific electronic characteristics. This compound serves as a valuable building block for the synthesis of advanced organic materials.

Future research will likely focus on using this compound to construct:

Fluorophores and Dyes : The aldehyde group is a key functional handle for building larger conjugated systems. Through reactions like the Knoevenagel condensation, this compound can be used to synthesize fluorinated versions of established dye scaffolds, such as BODIPY dyes. nih.gov The fluorine and ethoxy substituents would modulate the electronic properties, potentially leading to materials with fine-tuned absorption and emission wavelengths for applications in sensing or imaging.

Organic Semiconductors : Fluorinated aromatic compounds are often used in the synthesis of materials for organic electronics. The specific substitution pattern of this compound could be exploited to create novel building blocks for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Complex Heterocycles : The reaction of ethyl pentafluorobenzoylacetate with benzaldehyde (B42025) has been shown to produce complex, fluorine-rich benzo[b]oxacin-6-one structures. rsc.org Similarly, reacting this compound with other active methylene (B1212753) compounds could lead to novel, highly functionalized heterocyclic systems with potential applications in materials or medicinal chemistry.

Structure-Reactivity Relationship Studies in Organic Reactions

A fundamental understanding of how a molecule's structure influences its reactivity is crucial for predicting its behavior and designing new reactions. For this compound, systematic studies are needed to quantify the interplay of its substituents.

Key research questions include:

Reactivity of the Carbonyl Group : The electrophilicity of the aldehyde's carbonyl carbon is modulated by the substituents on the ring. The electron-donating ethoxy groups tend to decrease reactivity towards nucleophiles, while the electron-withdrawing fluorine atom increases it. stackexchange.com Kinetic studies of nucleophilic addition reactions would elucidate the net effect and allow for comparison with other substituted benzaldehydes.

Steric Hindrance : The fluorine atom ortho to the aldehyde group may exert a steric effect on reactions at the carbonyl center, potentially influencing the stereochemical outcome of additions.

A detailed study on the oxidation of this compound to the corresponding benzoic acid, and comparing its rate to other substituted benzaldehydes, could provide valuable data on its electronic and steric properties. researchgate.net This fundamental knowledge is essential for rationally designing synthetic routes and predicting the outcomes of new transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.